4-Amino-2,6-dimethylbenzaldehyde

Description

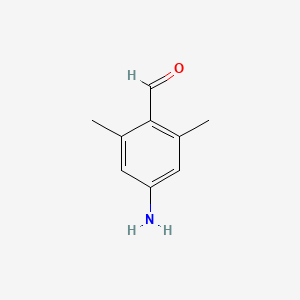

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOVQGPPVBEYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495438 | |

| Record name | 4-Amino-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63405-90-3 | |

| Record name | 4-Amino-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Amino 2,6 Dimethylbenzaldehyde and Its Derivatives

Established Synthetic Routes to the Core Structure

The creation of the 4-Amino-2,6-dimethylbenzaldehyde molecule is not commonly detailed in readily available literature, suggesting that its synthesis likely relies on the application of well-known organic reactions to specific precursors. The primary challenge lies in the regioselective introduction of the formyl group onto the substituted benzene (B151609) ring.

The logical starting point for the synthesis of this compound is a symmetrically substituted benzene derivative that can be functionalized. One of the most plausible precursors is 3,5-dimethylaniline (B87155) (also known as 3,5-xylidine). nih.gov This compound possesses an activating amino group that directs electrophilic substitution to the ortho and para positions. Since the two ortho positions are sterically hindered by the adjacent methyl groups, the formylation is expected to occur at the para position.

A prominent method for the formylation of electron-rich aromatic compounds like anilines is the Vilsmeier-Haack reaction . wikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile that attacks the activated aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.org For instance, the formylation of dimethylaniline using this method is a well-established procedure. orgsyn.org

Another potential synthetic pathway involves starting with a different functional group at the 4-position, which can later be converted to an amino group. This could involve:

Nitration followed by reduction: A suitable dimethylbenzene precursor could be nitrated to introduce a nitro group at the desired position. The subsequent formylation would yield a nitro-substituted benzaldehyde (B42025). The final step would be the reduction of the nitro group to an amine, a common transformation in organic synthesis often achieved using reagents like tin(II) chloride or catalytic hydrogenation. mdpi.com The synthesis of N-(2,6-dimethylphenyl)-4-nitrobenzamide, a related structure, has been documented. nih.gov

Starting from a hydroxyl group: Synthesis could potentially begin with a cresol (B1669610) derivative, which is then formylated. The hydroxyl group would then need to be converted to an amino group, a multi-step process.

The synthesis of 2,6-dimethylaniline (B139824) itself can be achieved through methods like the catalytic reduction of 2,6-dimethylnitrobenzene. google.com

Optimizing the synthesis of this compound via the Vilsmeier-Haack reaction on 3,5-dimethylaniline would involve fine-tuning several parameters to maximize the yield and purity of the product.

Key Optimization Parameters for the Vilsmeier-Haack Reaction:

| Parameter | Considerations | Potential Outcome |

| Formylating Agent | The choice of amide and halogenating agent (e.g., DMF/POCl₃, N-methylformanilide/POCl₃) can affect reactivity and yield. mt.com | Different reagents can lead to variations in reaction time and temperature requirements. |

| Stoichiometry | The molar ratios of the aniline (B41778) precursor, formylating agent, and catalyst are critical for driving the reaction to completion and minimizing side products. | Excess reagent may be needed to ensure full conversion but can complicate purification. |

| Temperature | The initial formation of the Vilsmeier reagent is often exothermic and requires cooling. The subsequent formylation step may require heating to proceed at a reasonable rate. orgsyn.org | Careful temperature control is crucial to prevent decomposition of reactants and products and to manage the thermal hazards of the reaction. mt.com |

| Solvent | The reaction is often carried out using the formamide (B127407) as the solvent, but other inert solvents can be used. | The choice of solvent can influence the solubility of intermediates and the overall reaction rate. |

| Work-up Procedure | The hydrolysis of the iminium intermediate is a critical step. The pH of the solution during work-up must be carefully controlled to ensure the precipitation of the aldehyde and to keep the amino group in its desired form. orgsyn.org | Improper pH can lead to low yields or the formation of unwanted by-products. |

For a synthesis route involving the reduction of a nitro intermediate, the choice of reducing agent and catalyst is paramount for achieving high yields.

Common Conditions for Nitro Group Reduction:

| Reducing System | Catalyst | Solvent | Notes |

| H₂ | Pd/C, PtO₂, Raney Ni | Ethanol (B145695), Methanol, Ethyl acetate | A clean and efficient method, often providing high yields. google.com |

| Fe/HCl or Fe/NH₄Cl | N/A | Water, Ethanol | A classic and cost-effective method. |

| SnCl₂/HCl | N/A | Ethanol, Concentrated HCl | Effective for a wide range of nitroarenes. |

| NaBH₄ | Metal catalyst (e.g., Cu, Ag, Au NPs) | Water, Methanol | Can be used for the catalytic reduction of nitrophenols. mdpi.com |

Derivatization Approaches from this compound

The presence of both an amino group and an aldehyde group makes this compound a versatile building block for the synthesis of a wide range of derivatives, primarily through condensation reactions.

The aldehyde functional group is highly reactive towards nucleophiles, particularly primary amines and their derivatives, leading to the formation of new carbon-nitrogen double bonds.

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. In the case of this compound, derivatization can occur at either the amino group or the aldehyde group. However, this section focuses on reactions involving the aldehyde moiety.

The synthesis of Schiff bases from this compound would involve its reaction with various primary amines. The general reaction is acid-catalyzed and proceeds by the nucleophilic attack of the primary amine on the aldehyde carbon, followed by dehydration.

General Synthesis of Schiff Bases: A variety of primary amines can be used to generate a diverse library of Schiff bases. The reaction is often carried out in a solvent like ethanol or methanol, sometimes with a few drops of an acid catalyst like glacial acetic acid, and may require refluxing for a period ranging from a few hours to a day. mdpi.com

Examples of Schiff Base Synthesis from Related Aminobenzaldehydes:

| Aldehyde | Amine | Catalyst | Solvent | Yield |

| Substituted benzaldehydes | 2-(4-aminophenyl)acetonitrile | 3,5-difluoroarylboronic acid | Not specified | Good yields |

| 4-Dimethylaminobenzaldehyde | Various amino acids | NaOH | Methanol | 75-85% researchgate.net |

| Substituted cinnamaldehydes | 4-Aminoantipyrine | None specified | Ethanol | Good to excellent mdpi.com |

| Various aldehydes and ketones | 4-Aminobenzoic acid | None specified | Not specified | Not specified rjptonline.org |

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are formed by the reaction of aldehydes or ketones with hydrazine (B178648) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine. The reaction of this compound with a hydrazine would yield a hydrazone. organic-chemistry.org This condensation reaction is analogous to Schiff base formation and is also typically acid-catalyzed.

General Synthesis of Hydrazones: Equimolar amounts of the aldehyde and the hydrazine derivative are dissolved in a suitable solvent, such as ethanol, and refluxed. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography. The resulting hydrazone often precipitates from the solution upon cooling or after removal of the solvent. Hydrazones can be readily synthesized from a wide variety of aldehydes and hydrazines. nih.gov

Examples of Hydrazone Synthesis from Aromatic Aldehydes:

| Aldehyde | Hydrazine/Hydrazide | Solvent | Conditions |

| Substituted 3-formyl chromones | 1,4,5,6-tetrahydro-6-pyridazinone-3-carboxylic acid hydrazides | Not specified | Not specified researchgate.net |

| Aromatic aldehydes | 5-bromofuran-2-carboxyhydrazide | Not specified | Cyclocondensation with thioglycolic acid followed |

| Aldehydes | Hydrazines and alkyl halides | Not specified | Base-promoted tandem condensation N-alkylation |

Condensation Reactions Involving the Aldehyde Moiety

Aldol (B89426) Condensation Reactions

The aldehyde functional group of this compound is a prime site for carbon-carbon bond formation, most notably through aldol condensation reactions. In this type of reaction, an enol or enolate ion reacts with the carbonyl carbon of the aldehyde. sigmaaldrich.commagritek.com The initial product is a β-hydroxy aldehyde or ketone, which can often undergo dehydration (loss of a water molecule) to yield an α,β-unsaturated carbonyl compound. sigmaaldrich.commagritek.com

Given that this compound lacks α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), it cannot form an enolate itself and act as the nucleophilic partner in the aldol reaction. byjus.comyoutube.com However, it serves as an excellent electrophilic substrate in crossed or mixed aldol condensations when reacted with aldehydes or ketones that do possess α-hydrogens. byjus.comlibretexts.org This type of reaction, specifically between an aromatic aldehyde and an aliphatic ketone, is known as the Claisen-Schmidt condensation. libretexts.org

The reaction is typically carried out under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) where a catalytic amount of base is sufficient to generate the enolate from the ketone partner. magritek.comyoutube.com The enolate then attacks the carbonyl carbon of this compound. The resulting β-hydroxy adduct readily dehydrates, often upon gentle heating, to form a highly conjugated system, which provides a thermodynamic driving force for the reaction. youtube.comyoutube.com

For instance, the reaction of this compound with acetone (B3395972) would be expected to yield (E)-4-(4-amino-2,6-dimethylphenyl)but-3-en-2-one. The success of these mixed aldol reactions is facilitated by the fact that aldehydes are generally more reactive electrophiles than ketones. libretexts.org

| Ketone/Aldehyde Reactant | Chemical Structure of Reactant | Expected Product Name | Chemical Structure of Product |

|---|---|---|---|

| Acetone | CH₃COCH₃ | (E)-4-(4-amino-2,6-dimethylphenyl)but-3-en-2-one | (E)-C₁₂H₁₅NO |

| Acetophenone | C₆H₅COCH₃ | (E)-1-phenyl-3-(4-amino-2,6-dimethylphenyl)prop-2-en-1-one | (E)-C₁₇H₁₇NO |

| Cyclohexanone | C₆H₁₀O | (E)-2-((4-amino-2,6-dimethylphenyl)methylene)cyclohexan-1-one | (E)-C₁₅H₁₉NO |

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations.

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. One of the most characteristic reactions of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. chemsociety.org.ng This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemsociety.org.ng The reaction is typically catalyzed by either acid or base. chemsociety.org.ng

This compound can react with a variety of carbonyl compounds through its amino group to form the corresponding Schiff base derivatives. These reactions are fundamental in the synthesis of various ligands and biologically active compounds. chemsociety.org.ngalfa-chemistry.com For example, reacting this compound with another aldehyde or a ketone will result in the formation of an imine where the double bond is between the nitrogen of the starting material and the carbonyl carbon of the reaction partner.

| Carbonyl Reactant | Chemical Structure of Reactant | Resulting Schiff Base Name | Chemical Structure of Product |

|---|---|---|---|

| Benzaldehyde | C₆H₅CHO | (E)-N-(benzylidene)-4-amino-2,6-dimethylaniline | (E)-C₁₆H₁₆N₂ |

| Salicylaldehyde | HOC₆H₄CHO | (E)-2-(((4-formyl-3,5-dimethylphenyl)imino)methyl)phenol | (E)-C₁₆H₁₆N₂O |

| Acetone | CH₃COCH₃ | N-(propan-2-ylidene)-4-amino-2,6-dimethylaniline | C₁₂H₁₆N₂ |

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comwikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the attack of the electrophile. wikipedia.orgmasterorganicchemistry.com The two methyl groups are also activating, ortho, para-directing substituents, albeit weaker than the amino group. libretexts.orgyoutube.com

In this compound, the positions ortho to the strongly activating amino group are already occupied by the methyl groups. Therefore, electrophilic substitution is strongly directed to the positions ortho to the methyl groups and meta to the amino group, which are positions 3 and 5. The aldehyde group is a deactivating, meta-directing group. Thus, the directing effects of the amino and methyl groups reinforce each other, strongly favoring substitution at the 3 and 5 positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. Due to the high activation by the amino group, this reaction can often proceed without a Lewis acid catalyst. byjus.comkhanacademy.org

Nitration: Introduction of a nitro group (NO₂). This is typically achieved using a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. byjus.com This can lead to a mixture of products.

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. Similar to nitration, the acidic conditions can affect the directing ability of the amino group. byjus.com

| Reaction | Reagents | Predicted Major Product Name | Chemical Structure of Product |

|---|---|---|---|

| Bromination | Br₂ in a suitable solvent | 4-Amino-3,5-dibromo-2,6-dimethylbenzaldehyde | C₉H₉Br₂NO |

| Nitration (under controlled conditions) | HNO₃, H₂SO₄ | 4-Amino-2,6-dimethyl-3-nitrobenzaldehyde | C₉H₁₀N₂O₃ |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-formyl-2,4-dimethylbenzene-1-sulfonic acid | C₉H₁₁NO₄S |

Targeted Modifications of the Aromatic Ring System

Beyond direct electrophilic substitution, the aromatic ring of this compound can be modified through various strategies. One approach involves the chemical transformation of the existing substituents to alter their electronic and directing effects. For example, the amino group can be acylated to form an amide. This transformation reduces the activating effect of the nitrogen and increases its steric bulk, which can be useful for controlling the regioselectivity of subsequent reactions.

Another strategy could involve the conversion of the aniline derivative into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions. However, the presence of the aldehyde group might require protective group strategies to prevent unwanted side reactions under the conditions of diazotization.

Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed for the targeted modification of the aromatic ring, provided a suitable halo-derivative of this compound is available or can be synthesized. For instance, a bromo-derivative could be coupled with a boronic acid to introduce a new carbon-carbon bond.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

Detailed experimental ¹H NMR data for 4-Amino-2,6-dimethylbenzaldehyde, including chemical shifts, multiplicities, and coupling constants for the aldehydic proton, aromatic protons, amino protons, and methyl protons, are not available in the reviewed scientific literature. A patent document describing the synthesis of the compound does not include its spectroscopic characterization data. googleapis.com

Carbon-13 NMR (¹³C NMR) Analysis

Specific experimental ¹³C NMR data, which would identify the chemical shifts for the carbonyl carbon, the aromatic carbons, and the methyl carbons of this compound, have not been reported in the surveyed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

There are no available reports on the use of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), or HSQC (Heteronuclear Single Quantum Coherence) for the structural confirmation and assignment of proton and carbon signals in this compound.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Experimental Infrared (IR) spectroscopy data for this compound is not specified in the available scientific and technical databases. Such a spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, the C=O stretching of the aldehyde, and C=C stretching of the aromatic ring. However, specific peak frequencies (in cm⁻¹) and their intensities have not been documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Behavior

Information regarding the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound, including the wavelength of maximum absorption (λmax) and molar absorptivity values that describe its electronic transitions, is not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

While the molecular formula of this compound is C₉H₁₁NO, corresponding to a molecular weight of 149.19 g/mol , detailed experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion peak and the fragmentation pattern, have not been published. Predicted collision cross section values for various adducts, such as [M+H]⁺, have been calculated but are not derived from experimental mass spectrometry.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Following a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), it has been determined that a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and precise bond lengths and angles derived from such a study, are not available at this time.

Furthermore, without experimental crystallographic data, a detailed discussion of intermolecular interactions, such as hydrogen bonding involving the amino and aldehyde groups, and crystal packing arrangements is not possible.

While computational modeling could offer theoretical predictions of the molecular structure and conformation of this compound, these would remain theoretical models until validated by experimental X-ray crystallographic data.

Researchers seeking to understand the solid-state properties of this compound are encouraged to pursue a single-crystal X-ray diffraction study to elucidate its definitive structure. Such a study would be a valuable contribution to the field of structural chemistry.

Chemical Reactivity and Mechanistic Pathway Elucidation

Reactivity Profile of the Aldehyde Functionality (e.g., Electrophilicity)

The aldehyde group (-CHO) is inherently electrophilic due to the polarization of the carbon-oxygen double bond. However, in 4-Amino-2,6-dimethylbenzaldehyde, this electrophilicity is modulated by several factors. The para-amino group (-NH2) is a strong electron-donating group, which increases the electron density of the aromatic ring and, by extension, reduces the electrophilicity of the carbonyl carbon. This makes it less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025) or benzaldehydes with electron-withdrawing groups like a nitro group. nih.gov

Despite this deactivation, the aldehyde functionality remains a key site for chemical reactions. It can undergo typical aldehyde transformations:

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 4-amino-2,6-dimethylbenzyl alcohol, using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). msu.edu Diborane (B2H6) is also an effective reducing agent for aldehydes. msu.edu

Oxidation: Conversely, oxidation of the aldehyde group can yield 4-amino-2,6-dimethylbenzoic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) or chromium trioxide.

Acetal (B89532) Formation: In the presence of an acid catalyst, the aldehyde reacts with two equivalents of an alcohol to form an acetal, a geminal-diether. msu.edu This reaction is reversible and requires the removal of water to proceed to completion. msu.edu The steric hindrance from the two ortho-methyl groups can influence the rate and feasibility of this reaction, a principle that has been exploited with 2,6-dimethylbenzaldehyde (B72290) to achieve regioselective acetal formation in complex molecules like mannopyranosides. nih.govresearchgate.net

Reactivity Profile of the Primary Amino Group (e.g., Nucleophilicity, Basic Properties)

The primary amino group (-NH2) attached to the aromatic ring is nucleophilic and basic. Its nucleophilicity allows it to attack electrophilic centers. A primary example of this is its reaction with carbonyl compounds. smolecule.com

Schiff Base (Imine) Formation: The most prominent reaction involving both the amino and aldehyde groups is the intermolecular condensation to form Schiff bases (or imines). In this reaction, the nucleophilic amino group of one molecule attacks the electrophilic aldehyde group of another. msu.eduresearchgate.net This type of reaction is often catalyzed by acid and may require heat to drive the dehydration step. researchgate.net

Amide Formation: The amino group can be acylated to form amides. For instance, it can react with acyl chlorides or anhydrides. This is a common derivatization for primary aromatic amines.

The basicity of the amino group means it can be protonated by acids. This property is relevant in acid-catalyzed reactions, where protonation of the amine can render it non-nucleophilic, potentially competing with the desired reaction pathway. researchgate.net

Mechanistic Pathways of Key Derivatization Reactions

The formation of an imine (Schiff base) from an aldehyde and a primary amine is a well-understood, reversible, acid-catalyzed process that proceeds in two main stages. msu.eduresearchgate.net

Nucleophilic Addition (Hemiaminal Formation): The reaction initiates with the nucleophilic attack of the nitrogen atom of the primary amino group on the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine). msu.edumdpi.com This intermediate is often unstable and exists in equilibrium with the starting materials. mdpi.com The stability of the hemiaminal can be influenced by the solvent, with higher yields observed in apolar, aprotic solvents compared to polar media. mdpi.comresearchgate.net

Dehydration: The second stage is the elimination of a water molecule from the hemiaminal to form the C=N double bond of the imine. researchgate.net Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (-OH2+). Subsequent loss of water and deprotonation of the nitrogen atom yields the final imine product. msu.eduresearchgate.net

This entire process is reversible, and imines can be hydrolyzed back to the corresponding aldehyde and amine by treatment with aqueous acid. msu.edu

Interactive Table: Mechanism of Imine Formation

| Step | Description | Intermediate |

| 1 | The nucleophilic amino group attacks the electrophilic carbonyl carbon. | Hemiaminal (Carbinolamine) |

| 2 | The hydroxyl group of the hemiaminal is protonated in the presence of an acid catalyst. | Protonated Hemiaminal |

| 3 | The protonated hydroxyl group leaves as a water molecule. | Carbocation |

| 4 | A double bond forms between the carbon and nitrogen, and the nitrogen is deprotonated. | Imine (Schiff Base) |

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity and stereoselectivity are primarily dictated by the steric hindrance imposed by the two methyl groups at positions 2 and 6.

Regioselectivity: The bulky methyl groups ortho to the aldehyde functionality sterically hinder the approach of nucleophiles to the carbonyl carbon. This steric effect is a powerful tool for controlling regioselectivity in certain reactions. For example, in the context of protecting group chemistry, 2,6-dimethylbenzaldehyde has been used to selectively form a 4,6-O-benzylidene acetal with methyl α-D-mannopyranoside, a reaction where unsubstituted benzaldehyde fails to show the same selectivity. nih.gov This demonstrates that the steric bulk can direct reactions to less hindered sites on a substrate molecule.

Stereoselectivity: this compound itself is an achiral molecule. Stereoselectivity would become a consideration if it were to react with a chiral reagent or if a reaction created a new chiral center. The steric hindrance from the ortho-methyl groups could influence the stereochemical outcome of such reactions by directing the approach of a reactant to a specific face of the molecule, potentially leading to a preference for one stereoisomer over another.

Computational Chemistry and Theoretical Investigations

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For 4-Amino-2,6-dimethylbenzaldehyde, an MEP analysis would likely show a region of negative potential (typically colored red or yellow) around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms of the amino group, suggesting their role in hydrogen bonding and as sites for nucleophilic interaction. nih.gov The distribution of electrostatic potential across the aromatic ring would be influenced by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing aldehyde group. Studies on a wide range of substituted benzenes have demonstrated the utility of MEP in understanding substituent effects on reactivity. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, such as UV-Vis, IR, and NMR spectra. These theoretical predictions can be correlated with experimental data to confirm the molecular structure and understand its electronic transitions.

For instance, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. For this compound, TD-DFT calculations would likely predict electronic transitions corresponding to π-π* and n-π* transitions, which are characteristic of aromatic aldehydes. The amino group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025).

In the case of 4-(Dimethylamino)benzaldehyde, spectroscopic studies have been successfully correlated with theoretical calculations, providing a detailed assignment of the observed spectral bands. nih.govresearchgate.net These studies confirm the influence of the dimethylamino group on the electronic absorption spectrum. A similar correlation would be expected for this compound.

Reaction Mechanism Simulations and Energetic Profiling

Computational chemistry can also be used to simulate reaction mechanisms and determine the energetic profiles of chemical reactions, including transition states and activation energies. For an aldehyde like this compound, a relevant reaction would be a condensation reaction, such as an aldol (B89426) or Knoevenagel condensation. umkc.eduresearchgate.net

Theoretical studies on the condensation reactions of benzaldehyde with various nucleophiles have provided detailed insights into the reaction pathways. umkc.eduyoutube.com These simulations typically involve locating the transition state structures and calculating the activation barriers for each step of the reaction. For this compound, the presence of the activating amino group would likely influence the reactivity of the aldehyde group in such condensation reactions.

Advanced Materials Science Applications and Functional Materials Development

Role as a Monomer or Building Block for Polymers and Resins

4-Amino-2,6-dimethylbenzaldehyde is a quintessential AB-type monomer, where the amine (A) and aldehyde (B) groups can react with each other or with complementary functional groups of other monomers. This dual functionality allows it to participate in various polymerization reactions to form a range of polymeric materials.

One of the most direct polymerization routes is self-polycondensation, where the amino group of one monomer reacts with the aldehyde group of another. This reaction forms an azomethine (or Schiff base) linkage (-CH=N-), resulting in a class of polymers known as poly(azomethine)s or poly-Schiff bases. However, the synthesis of high molecular weight polymers from simple aminobenzaldehydes can be challenging. Studies on the parent compound, p-aminobenzaldehyde, have shown that it has a tendency to form low molecular weight trimers or oligomers, particularly in acidic conditions which can catalyze the self-condensation. nasa.gov Attempts to polymerize p-aminobenzaldehyde by simply heating often result in intractable, brick-dust-like materials. nasa.gov A successful approach for related compounds has involved a bis-Schiff base exchange reaction to achieve higher molecular weight polymers. nasa.gov

The steric hindrance from the two methyl groups in this compound would likely influence its reactivity and the properties of the resulting poly(azomethine). These groups could potentially hinder the close packing of polymer chains, which might increase the solubility of the polymer in organic solvents compared to polymers made from the non-methylated analogue.

Beyond self-condensation, this compound can serve as a building block in copolymerizations:

Polyamides: The amino group can react with diacid chlorides through polycondensation to form aromatic polyamides. These high-performance polymers are known for their exceptional thermal and mechanical resistance. nasa.gov The incorporation of the benzaldehyde (B42025) side group would create pendant functionality along the polyamide chain, which could be used for subsequent modifications or to tune the material's properties.

Amino Resins: The amino group, having two reactive hydrogens, is capable of reacting with formaldehyde. metu.edu.tr This reaction is the basis for the formation of amino resins. As a difunctional monomer in this context, it can form cross-linked, three-dimensional polymer networks, creating thermosetting materials with high rigidity and thermal stability. metu.edu.tr

Polyimides: While the aldehyde group is not directly involved in the imide ring formation, the monomer could be chemically modified (e.g., by converting the aldehyde to a carboxylic acid or another amine) to create a diamine or dianhydride suitable for polyimide synthesis. Polyimides are another class of high-performance polymers renowned for their thermal stability. researchgate.netresearchgate.net

The inherent functionality of this compound makes it a versatile monomer for synthesizing polymers whose properties can be finely tuned by the choice of co-monomer and polymerization method.

Development of Functional Dyes for Optoelectronics and Sensing Applications

The electronic structure of this compound, featuring an electron-donating amino group and an electron-withdrawing aldehyde group on an aromatic ring, makes it an excellent candidate for the core of various functional dyes. These "push-pull" systems are fundamental to the design of chromophores for applications in optics and sensing.

Merocyanine (B1260669) dyes are a class of neutral polymethine dyes characterized by a donor-π-acceptor (D-π-A) structure. researchgate.netresearchgate.net They typically consist of an electron-donating moiety (like an amino group) and an electron-accepting moiety (like a carbonyl group) connected by a conjugated polymethine bridge. researchgate.netresearchgate.net The synthesis of merocyanines often involves a Knoevenagel condensation between an electron-rich aldehyde and a compound with an active methylene (B1212753) group (e.g., barbituric acid, rhodanine). researchgate.net

This compound can serve as the electron-donating aldehyde component in this synthesis. Its reaction with various active methylene compounds would yield a library of merocyanine dyes.

Table 1: Potential Synthesis of Merocyanine Dyes from this compound

| Reactant A (Donor) | Reactant B (Acceptor) | Resulting Dye Class | Potential Application |

| This compound | Barbituric Acid Derivatives | Barbiturate-based Merocyanine | Nonlinear Optics, Photosensitizers researchgate.net |

| This compound | Rhodanine Derivatives | Rhodanine-based Merocyanine | Dye-Sensitized Solar Cells, Sensors |

| This compound | Malononitrile | Dicyanovinyl-substituted Merocyanine | Optoelectronics, Fluorescent Probes |

The intramolecular charge transfer from the amino group to the acceptor end of the molecule gives these dyes their strong color and interesting photophysical properties, such as solvatochromism, where the color of the dye changes with the polarity of the solvent. researchgate.net This property is highly valuable for developing chemical sensors and environmental probes.

Azo-azomethine dyes are complex chromophores that contain both an azo group (-N=N-) and an azomethine group (-CH=N-). These dyes combine the features of both azo dyes, which are known for their high color strength, and Schiff bases. researchgate.net

This compound can be a precursor to such dyes through a multi-step synthetic pathway. A plausible route would be:

Diazotization: The primary aromatic amino group is converted into a diazonium salt (-N₂⁺Cl⁻) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). researchgate.netunb.caresearchgate.net

Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo linkage (-N=N-). This creates an intermediate molecule that now contains an azo group and the original aldehyde group.

Azomethine Formation: The aldehyde group of the azo-containing intermediate can then be condensed with a primary amine to form the azomethine (Schiff base) linkage (-CH=N-), completing the synthesis of the azo-azomethine dye.

This synthetic flexibility allows for the creation of a wide variety of complex dyes with tunable absorption spectra and properties, making them suitable for applications in textiles, pigments, and functional materials. researchgate.net

Fabrication of Materials with Tailored Properties (e.g., Enhanced Thermal Constancy, Mechanical Strength, Electrical Conductivity)

The incorporation of this compound as a monomer into polymer structures is a strategic approach to fabricating materials with specific, pre-determined properties. The unique structural features of this monomer can systematically influence the macroscopic characteristics of the final material.

Enhanced Thermal Stability: Aromatic polyamides and polyimides are known for their high thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net The thermal behavior of polymers derived from this monomer would be influenced by its rigid aromatic structure and the presence of the methyl groups. While the aromatic backbone contributes to thermal robustness, the methyl groups might slightly lower the decomposition temperature compared to non-substituted analogs due to the relative weakness of C-H bonds. researchgate.net However, these groups also increase the glass transition temperature (Tg) by restricting segmental motion of the polymer chains, leading to materials that retain their structural integrity at higher temperatures. researchgate.net

Table 2: Expected Influence of this compound on Polymer Properties

| Property | Influencing Structural Feature | Expected Outcome |

| Thermal Stability | Rigid aromatic core | High decomposition temperature. researchgate.net |

| Solubility | Bulky dimethyl groups disrupting chain packing | Improved solubility in organic solvents compared to non-substituted analogs. researchgate.net |

| Mechanical Strength | Formation of rigid polymer backbones (e.g., polyamide, polyimide) | Potential for high tensile strength and modulus, characteristic of aromatic polymers. |

| Electrical Conductivity | Extended π-conjugation in poly(azomethine)s | Potential for semiconducting properties, which can be enhanced by doping. |

Mechanical Strength: Polymers like aromatic polyamides derive their high mechanical strength from the rigidity of the polymer backbone and strong intermolecular forces, such as hydrogen bonding between amide linkages. By incorporating this compound into such polymer chains, materials with significant mechanical strength can be developed. The pendant aldehyde group could also be used to induce cross-linking after initial polymer formation, further enhancing the mechanical properties and creating a durable thermoset material.

Electrical Conductivity: Polymers with extended π-conjugation along their backbone, such as the poly(azomethine)s that can be formed by the self-condensation of this compound, often exhibit semiconducting properties. While most are insulators in their pure state, their electrical conductivity can be significantly increased through doping. The ability to form long, conjugated chains makes these materials interesting for applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors.

Role in Complex Organic Molecule Synthesis

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds

The structural framework of 4-Amino-2,6-dimethylbenzaldehyde makes it an important intermediate in the development of new therapeutic agents. Its utility has been demonstrated in the synthesis of compounds targeting significant biological pathways.

One notable application is its use as a key intermediate in the preparation of Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors. googleapis.com DGAT1 is an enzyme involved in the synthesis of triglycerides, and its inhibition is a therapeutic strategy for treating obesity and associated metabolic disorders. googleapis.com In a patented synthetic route, this compound is prepared from a precursor, 2,2,2-trifluoro-N-(4-formyl-3,5-dimethylphenyl)-acetamide, through hydrolysis. googleapis.com This aldehyde then serves as a crucial building block for constructing more complex molecules designed to inhibit the DGAT1 enzyme. googleapis.com Such inhibitors have potential applications in managing conditions like obesity, which is considered an energy balance disorder. googleapis.com

| Application | Target Enzyme | Therapeutic Area | Role of this compound |

| Synthesis of Novel Inhibitors | Diacylglycerol O-Acyltransferase 1 (DGAT1) | Obesity and related metabolic disorders | Key intermediate building block |

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound, possessing both aniline-like and benzaldehyde-like reactivity, is an ideal precursor for a variety of heterocyclic systems, particularly quinolines.

Classic named reactions such as the Doebner-Miller reaction and the Pfitzinger reaction are powerful methods for synthesizing the quinoline (B57606) core.

Doebner-Miller Reaction : This reaction synthesizes quinolines from an aniline (B41778) and α,β-unsaturated carbonyl compounds. wikipedia.org The α,β-unsaturated carbonyl component can be formed in-situ from an aldol (B89426) condensation. The general mechanism involves the conjugate addition of the aniline to the enone, followed by a cyclization and dehydration/aromatization cascade to form the quinoline ring. wikipedia.org

Pfitzinger Reaction : This method involves the reaction of isatin (B1672199) with a carbonyl compound and a base to produce substituted quinoline-4-carboxylic acids. wikipedia.org The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the final quinoline product. wikipedia.org

In these contexts, this compound can serve as the aniline component (after conversion of the aldehyde to a non-reactive group) or, more commonly, the aldehyde can react with other components to form the necessary intermediates for these cyclizations.

| Named Reaction | Reactants | Product |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Quinolines |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acids |

The synthesis of various quinoline derivatives, such as 6,7-dimethoxy-4-anilinoquinolines and quinolin-2-ones, highlights the modularity of these synthetic strategies where substituted anilines and aldehydes are fundamental inputs. sapub.orgnih.gov

Precursor for Agrochemical Compounds

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the agrochemical industry, forming the backbone of numerous herbicides and plant growth regulators. researchgate.net For instance, the related compound 4-Amino-2,6-dimethoxypyrimidine is a known intermediate in the synthesis of sulfadimidine and various sulfonylurea herbicides. google.com

Given that this compound is a key precursor for building nitrogen-containing heterocycles, it represents a valuable starting material for the synthesis of novel pyrimidine-based structures and other related heterocycles with potential agrochemical applications. The synthesis of 4,6-dimethylpyrimidine-2-thiol (B7761162) derivatives has led to compounds with significant plant growth-stimulating activity, demonstrating the agricultural potential of this class of molecules. researchgate.net The ability to construct diverse heterocyclic libraries from simple, functionalized building blocks like this compound is crucial for the discovery of new active ingredients in agriculture.

| Related Compound | Application Area | Specific Use |

| 4-Amino-2,6-dimethoxypyrimidine | Agrochemicals, Pharmaceuticals | Intermediate for herbicides (e.g., sulfonylureas) and sulfadimidine. google.com |

| 4,6-Dimethylpyrimidine-2-thiol | Agrochemicals | Precursor for plant growth-stimulating agents. researchgate.net |

Multicomponent Reaction Contributions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. This compound is an excellent candidate for such reactions due to its aldehyde functionality.

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological properties, including antiviral, antitumor, and antibacterial activities. nih.gov The reaction is an acid-catalyzed, three-component condensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.govorganic-chemistry.org

The generally accepted mechanism involves the initial condensation of the aldehyde and urea to form an iminium intermediate. organic-chemistry.org This electrophilic intermediate is then attacked by the enol of the β-ketoester. The final step is a cyclization via condensation between a urea nitrogen and the ketone carbonyl, followed by dehydration to yield the DHPM ring system. organic-chemistry.org Aromatic aldehydes, such as this compound, are common substrates in this reaction, allowing for the synthesis of a diverse library of C-4 aryl substituted DHPMs. nih.gov The development of MCRs like the Biginelli reaction is central to modern drug discovery for efficiently generating libraries of complex and biologically active molecules. nih.gov

Studies on Molecular Interactions with Biological Systems Mechanistic Perspectives

Investigation of Enzyme Inhibition Mechanisms

Currently, there is a lack of specific studies in the published scientific literature investigating the enzyme inhibition mechanisms of 4-Amino-2,6-dimethylbenzaldehyde. While research has been conducted on structurally related compounds, such as derivatives of 2-amino-4,6-dimethylpyridine (B145770) which have been shown to be moderately active inhibitors of acetylcholinesterase and butyrylcholinesterase, no such data is available for this compound itself. Therefore, its potential to act as an enzyme inhibitor, the types of enzymes it might target, and the kinetics of such inhibition remain unknown.

Molecular Docking and Computational Modeling of Ligand-Receptor Interactions

As of the latest literature reviews, no molecular docking or computational modeling studies have been published that specifically focus on the interaction of this compound with biological receptors. Computational studies are a common approach to predict the binding affinity and mode of interaction of a ligand with a receptor's active site. However, this particular compound has not been the subject of such in silico investigations. Consequently, there are no available data on its predicted binding energies, interaction modes, or potential receptor targets.

Mechanistic Studies of DNA/RNA Binding and Cleavage

There is no available research on the mechanistic studies of DNA or RNA binding and cleavage by this compound. Techniques commonly used to investigate such interactions, including spectroscopic titrations, viscosity measurements, and gel electrophoresis, have not been applied to this compound according to the available scientific literature. Therefore, its ability to bind to nucleic acids, the potential mode of binding (e.g., intercalation, groove binding), and any capacity to induce DNA or RNA cleavage have not been determined.

Exploration of Receptor Modulator Mechanisms

The scientific literature currently lacks any studies exploring the mechanisms by which this compound might act as a receptor modulator. There is no information available regarding its potential to act as an agonist, antagonist, or allosteric modulator at any known biological receptor.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-2,6-dimethylbenzaldehyde, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves condensation reactions of substituted benzaldehydes with amine precursors under reflux conditions. For example, a general method involves dissolving the amine precursor (e.g., 4-amino-triazole derivatives) in absolute ethanol, adding glacial acetic acid as a catalyst, and reacting with substituted benzaldehyde under reflux for 4 hours . To optimize yield:

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics.

Key Data:

| Parameter | Condition |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | Glacial acetic acid (5 drops) |

| Reaction Time | 4 hours (reflux) |

| Workup | Solvent evaporation under reduced pressure |

Q. How should researchers safely handle and store this compound to mitigate hazards?

Methodological Answer: Based on safety data for structurally similar compounds (e.g., 4-Amino-2,2,6,6-tetramethylpiperidine):

- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin/eye contact due to potential irritation .

- Storage: Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Separate from oxidizers, acids, or metals to prevent corrosive reactions .

- Waste Disposal: Classify as "special waste" and coordinate with authorized disposal services to prevent environmental release .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR: Use - and -NMR to confirm substitution patterns (e.g., methyl groups at positions 2 and 6, aldehyde proton at ~10 ppm) .

- IR: Identify characteristic peaks: C=O stretch (~1680 cm), N–H bend (~1600 cm) .

- Mass Spectrometry: ESI-MS or GC-MS to verify molecular ion (M) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:

- Experimental Design: Perform accelerated stability studies at pH 3, 7, and 10. Monitor degradation via HPLC and quantify byproducts (e.g., oxidation to carboxylic acid).

- Data Analysis: Use Arrhenius plots to extrapolate shelf-life under standard conditions. Cross-reference with computational models (e.g., DFT calculations for hydrolysis pathways) .

Example Data:

| pH | Degradation Rate (k, h) | Major Byproduct |

|---|---|---|

| 3 | 0.002 | Carboxylic acid |

| 7 | 0.001 | None detected |

| 10 | 0.015 | Oxime derivative |

Q. What strategies are effective for analyzing the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with nucleophiles (e.g., amines, thiols).

- Computational Modeling: Apply DFT to map transition states and identify activating/deactivating effects of methyl and amino groups .

- Solvent Effects: Compare polar aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol) to assess solvolysis pathways .

Q. How can researchers address discrepancies in reported solubility data for this compound?

Methodological Answer:

- Standardize Protocols: Use shake-flask method with saturated solutions filtered through 0.22 μm membranes. Quantify via UV absorbance at λ~270 nm .

- Solvent Screening: Test solubility in ethanol, DMSO, and aqueous buffers (e.g., PBS).

Reported Solubility (mg/mL):

| Solvent | Solubility (25°C) |

|---|---|

| Ethanol | 45.2 ± 2.1 |

| DMSO | 82.7 ± 3.5 |

| Water | <0.1 |

Data Contradiction Analysis

Q. How to interpret conflicting toxicity profiles reported in literature?

Methodological Answer:

- Source Evaluation: Cross-check studies using OECD-validated assays (e.g., Ames test for mutagenicity, zebrafish models for ecotoxicity) .

- Dose-Response Analysis: Compare LD values (oral/acute) across species (rat vs. mouse) and adjust for metabolic differences .

Example Toxicity Data:

| Model | LD (mg/kg) | Endpoint |

|---|---|---|

| Rat (oral) | 320 | Hepatic necrosis |

| Zebrafish | 12 (96h LC) | Gill degeneration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.